DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE
Overview
Description
DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pentafluorobenzoyl group attached to an isophthalate moiety, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorobenzoyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of various oxidized derivatives
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The pentafluorobenzoyl group can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect enzyme activities, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE include:
- DIMETHYL 5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ISOPHTHALATE
- DIMETHYL 5-[(2-THIENYLCARBONYL)AMINO]ISOPHTHALATE
- DIMETHYL 5-[(2-METHYL-3-NITROBENZOYL)AMINO]ISOPHTHALATE .
Uniqueness
The uniqueness of this compound lies in the presence of the pentafluorobenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
dimethyl 5-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO5/c1-27-16(25)6-3-7(17(26)28-2)5-8(4-6)23-15(24)9-10(18)12(20)14(22)13(21)11(9)19/h3-5H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHEOQKBGLSEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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